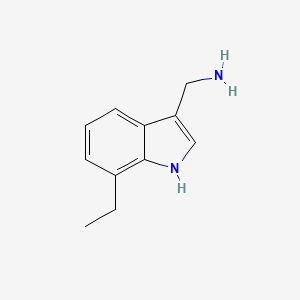

(7-ethyl-1H-indol-3-yl)methanamine

Description

(7-Ethyl-1H-indol-3-yl)methanamine is a substituted indole derivative featuring an ethyl group at the 7-position of the indole ring and a methanamine group at the 3-position. Indole alkaloids are widely studied for their biological activities, including interactions with serotonin receptors, antimicrobial effects, and roles in synthetic chemistry .

Properties

CAS No. |

887581-02-4 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

(7-ethyl-1H-indol-3-yl)methanamine |

InChI |

InChI=1S/C11H14N2/c1-2-8-4-3-5-10-9(6-12)7-13-11(8)10/h3-5,7,13H,2,6,12H2,1H3 |

InChI Key |

DSMRHIBRAKCNEK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthetic preparation of “(7-ethyl-1H-indol-3-yl)methanamine” involves several steps. One common approach is the reduction of 7-ethylindole using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The resulting intermediate, 7-ethylindoline, can then be further reacted with formaldehyde to yield the target compound.

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable routes to achieve high yields.

Chemical Reactions Analysis

Reactions:: “(7-ethyl-1H-indol-3-yl)methanamine” can undergo various chemical reactions, including:

Reduction: Reduction of the indole ring using reducing agents.

Substitution: Substitution reactions at the indole nitrogen or other positions.

Condensation: Formation of imines or Schiff bases.

Reduction: LiAlH₄, NaBH₄, or catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

Condensation: Formaldehyde or aldehydes/ketones.

Major Products:: The major products depend on the specific reaction conditions. Reduction leads to the formation of 7-ethylindoline, while substitution can yield various derivatives.

Scientific Research Applications

- Used as a building block in the synthesis of other indole-based compounds.

- Investigated for its role in heterocyclic chemistry.

- Potential pharmacological applications due to its indole scaffold.

- May interact with serotonin receptors or other neurotransmitter systems.

- Used in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The exact mechanism of action for “(7-ethyl-1H-indol-3-yl)methanamine” remains an area of ongoing research. It likely involves interactions with specific molecular targets, such as receptors or enzymes, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Indole Core

The position and nature of substituents on the indole ring significantly influence physicochemical and biological properties. Key comparisons include:

7-Substituted Indoles

2-(7-Methyl-1H-indol-3-yl)ethanamine (CAS 14490-05-2):

- Structure : Methyl group at position 7, ethanamine at position 3.

- Properties : Smaller substituent (methyl vs. ethyl) reduces steric hindrance and lipophilicity compared to the ethyl analog. This compound is used in neurotransmitter research due to structural similarity to tryptamine .

- Synthesis : Typically involves nitro reduction or reductive amination, as seen in methods for related 7-substituted indoles .

- (1H-Indol-3-yl)methanamine (CAS 22259-53-6): Structure: No substituent at position 7; methanamine at position 3. Properties: Lower molecular weight (146.19 g/mol vs. 174.25 g/mol for 7-methyl analog) and higher solubility in polar solvents. Synthesis involves nucleophilic substitution or condensation reactions .

Methoxy-Substituted Indoles

- 2-(6-Methoxy-1H-indol-3-yl)ethanamine (6-Methoxytryptamine): Structure: Methoxy group at position 6, ethanamine at position 3. Used in neuropharmacology studies . Molecular Weight: 204.24 g/mol (C11H14N2O), higher than non-methoxy analogs due to oxygen inclusion .

5-Methoxytryptamine (CAS 608-07-1):

Ethyl vs. Methyl and Methoxy Groups

| Compound | Substituent (Position) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| (7-Ethyl-1H-indol-3-yl)methanamine* | Ethyl (7) | ~174.25 (estimated) | Increased lipophilicity, steric bulk |

| 2-(7-Methyl-1H-indol-3-yl)ethanamine | Methyl (7) | 174.25 | Moderate lipophilicity, easier synthesis |

| 6-Methoxytryptamine | Methoxy (6) | 204.24 | Enhanced electronic effects, receptor affinity |

| (1H-Indol-3-yl)methanamine | None (7) | 146.19 | High solubility, baseline activity |

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.